molecular formula C11H20O2 B7945074 Methyl 2-methylnon-2-enoate

Methyl 2-methylnon-2-enoate

Cat. No.: B7945074
M. Wt: 184.27 g/mol
InChI Key: DAXSUULAUCOUNV-MDZDMXLPSA-N
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Description

Methyl 2-methylnon-2-enoate is an organic compound with the molecular formula C11H20O2. It is a methyl ester derivative of 2-methylnon-2-enoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methylnon-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-methylnon-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylnon-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2-methylnon-2-enoic acid.

    Reduction: 2-methylnon-2-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylnon-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methylnon-2-enoate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release 2-methylnon-2-enoic acid and methanol. The ester bond cleavage is typically catalyzed by esterases or other hydrolytic enzymes. The released acid can then participate in further metabolic pathways.

Comparison with Similar Compounds

    Methyl nonanoate: Similar in structure but lacks the double bond and methyl group at the second position.

    Methyl 2-nonenoate: Similar but without the methyl group at the second position.

    Methyl 2-methylhex-2-enoate: Similar but with a shorter carbon chain.

Uniqueness: Methyl 2-methylnon-2-enoate is unique due to its specific structural features, including the presence of a double bond and a methyl group at the second position. These features influence its reactivity and make it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

methyl (E)-2-methylnon-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h9H,4-8H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXSUULAUCOUNV-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C(\C)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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